Benocyclidine-d10
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Overview
Description
This compound contains ten deuterium atoms at specific positions, making it useful as an internal standard for the quantification of benocyclidine by gas chromatography or liquid chromatography-mass spectrometry . Benocyclidine itself is a derivative of phencyclidine with a benzothiophenyl group instead of a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benocyclidine-d10 involves the incorporation of deuterium atoms into the benocyclidine molecule. This can be achieved through various deuteration techniques, such as catalytic exchange or the use of deuterated reagents. The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and consistent incorporation of deuterium atoms. The production methods may include the use of specialized reactors and catalysts to facilitate the deuteration reactions .
Chemical Reactions Analysis
Types of Reactions: Benocyclidine-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Benocyclidine-d10 has several scientific research applications, including:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of benocyclidine in various samples.
Medicine: Research on this compound includes its potential use in understanding dopamine-related disorders and developing therapeutic agents.
Industry: The compound is utilized in forensic and toxicological studies to analyze the presence of benocyclidine and related substances
Mechanism of Action
Benocyclidine-d10 exerts its effects by binding to dopamine receptors in the brain. This binding inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft. The compound’s mechanism of action involves interactions with the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron . This inhibition of dopamine reuptake can affect various neurological pathways and has implications for the study of dopamine-related disorders .
Comparison with Similar Compounds
Benocyclidine (BCP): The non-deuterated form of benocyclidine, which also acts as a dopamine reuptake inhibitor.
Phencyclidine (PCP): A related compound with a phenyl ring instead of a benzothiophenyl group, known for its psychoactive properties.
Ketamine: Another arylcyclohexylamine with anesthetic and psychoactive effects
Uniqueness of Benocyclidine-d10: this compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry studies .
Properties
Molecular Formula |
C19H25NS |
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Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine |
InChI |
InChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2/i2D2,7D2,8D2,13D2,14D2 |
InChI Key |
RGSVXQJPSWZXOP-PGAPGPTOSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCCCC2)C3=CC4=CC=CC=C4S3)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4 |
Origin of Product |
United States |
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